1,5-Diazidopentane

概要

説明

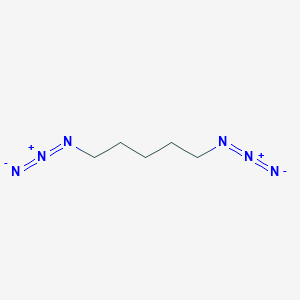

1,5-Diazidopentane is an organic compound with the molecular formula C5H10N6. It is characterized by the presence of two azide groups attached to a pentane chain. This compound is primarily used as a linker in various chemical reactions, particularly in click chemistry, where it reacts with alkynes to form stable triazole linkages .

準備方法

Synthetic Routes and Reaction Conditions

1,5-Diazidopentane can be synthesized through the reaction of 1,5-dibromopentane with sodium azide in dimethylformamide (DMF) as a solvent. The reaction mixture is heated at 95°C for 24 hours. After cooling to room temperature, ethyl acetate is added to the mixture .

Reaction:

Br-(CH2)5-Br+2NaN3→N3-(CH2)5-N3+2NaBr

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions similar to the laboratory methods, with appropriate scaling and safety measures due to the reactive nature of azides.

化学反応の分析

Types of Reactions

1,5-Diazidopentane undergoes various chemical reactions, including:

Click Chemistry: Reacts with alkynes to form triazole linkages.

Reduction: The azide groups can be reduced to amines.

Substitution: The azide groups can be substituted with other functional groups.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used in the presence of alkynes.

Reduction: Hydrogenation or Staudinger reduction using triphenylphosphine.

Substitution: Various nucleophiles can be used to replace the azide groups.

Major Products Formed

Triazoles: Formed through click chemistry.

Amines: Formed through reduction of azide groups.

Substituted Pentanes: Formed through substitution reactions.

科学的研究の応用

Applications in Scientific Research

-

Click Chemistry :

- 1,5-Diazidopentane is primarily utilized as a linker in click chemistry, where it reacts with alkynes to form stable triazole linkages. This reaction is significant for synthesizing complex molecules and materials with tailored properties .

-

Bioconjugation :

- The compound's azide groups enable it to participate in bioconjugation reactions, which are essential for labeling biomolecules such as proteins and nucleic acids. This application is particularly useful in biomedical research for tracking and studying biological processes .

- Polymer Synthesis :

-

Drug Delivery Systems :

- The compound shows potential for use in drug delivery systems due to its ability to form stable linkages with therapeutic agents. This application could enhance the efficacy and targeting of drugs within biological systems .

-

Diagnostic Imaging :

- There is ongoing research into the use of this compound in diagnostic imaging techniques. Its reactivity allows for the development of imaging agents that can provide detailed insights into biological processes at the molecular level .

Case Study 1: Click Chemistry Applications

A study demonstrated that this compound effectively reacted with various alkynes to produce triazole compounds, showcasing its utility as a versatile linker in synthetic organic chemistry. The stability and efficiency of these reactions highlight its importance in developing new materials and pharmaceuticals.

Case Study 2: Bioconjugation Techniques

Research focusing on bioconjugation revealed that using this compound facilitated the attachment of fluorescent labels to proteins without compromising their biological activity. This finding is crucial for developing assays and therapeutic agents that require precise targeting.

作用機序

The primary mechanism of action for 1,5-diazidopentane involves its reactivity with alkynes in click chemistry. The azide groups react with alkynes in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly efficient and specific, making it valuable in various applications .

類似化合物との比較

Similar Compounds

1,4-Diazidobutane: Similar structure but with a shorter carbon chain.

1,6-Diazidohexane: Similar structure but with a longer carbon chain.

1,5-Diiodopentane: Similar structure but with iodine atoms instead of azide groups

Uniqueness

1,5-Diazidopentane is unique due to its specific chain length and the presence of two azide groups, which provide versatility in chemical reactions, particularly in click chemistry. Its reactivity and stability make it a valuable compound in various scientific and industrial applications.

生物活性

1,5-Diazidopentane, also known as cadaverine, is a compound of significant interest due to its diverse biological activities and applications in various fields, including biochemistry and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

Overview of this compound

This compound is a linear aliphatic diamine with the chemical formula C5H12N4. It is primarily recognized for its role as a biogenic amine and is involved in various metabolic processes in living organisms. The compound has garnered attention for its potential applications in the synthesis of polymers, as well as its biological implications.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted that cadaverine can inhibit the growth of certain bacteria by disrupting their cellular processes. The mechanism involves interference with bacterial cell wall synthesis and function, making it a potential candidate for developing new antimicrobial agents .

2. Role in Plant Physiology

In plants, cadaverine serves as a signaling molecule involved in stress responses. It has been shown to enhance tolerance to abiotic stresses such as drought and salinity by modulating osmotic balance and promoting root growth . This property makes it an essential compound in agricultural biotechnology.

3. Neurotransmitter Functions

Cadaverine is also implicated in neurotransmitter activity within the central nervous system. It has been suggested that it may play a role in synaptic plasticity and neuronal survival under stress conditions, indicating its potential therapeutic applications in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of cadaverine. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5 mM for both bacterial strains.

| Bacterial Strain | MIC (mM) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.5 |

Case Study 2: Plant Stress Response

In an experimental setup involving tomato plants subjected to drought conditions, the application of cadaverine resulted in improved plant growth parameters compared to untreated controls. The treated plants showed enhanced root development and greater leaf water retention.

| Treatment | Root Length (cm) | Leaf Water Content (%) |

|---|---|---|

| Control | 15 | 70 |

| Cadaverine (1 mM) | 22 | 85 |

Research Findings

Recent studies have focused on optimizing the biotechnological production of cadaverine using engineered microbial strains. For instance, Corynebacterium glutamicum has been genetically modified to enhance cadaverine production through metabolic engineering approaches. This method has shown promise in achieving higher yields of cadaverine from renewable resources .

Additionally, the enzymatic conversion of L-lysine to cadaverine using whole-cell biocatalysts has been explored extensively. The use of Hafnia alvei as a biocatalyst demonstrated over 94% conversion efficiency under optimized conditions, showcasing the potential for sustainable production methods .

特性

IUPAC Name |

1,5-diazidopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N6/c6-10-8-4-2-1-3-5-9-11-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNNZOJHQVDYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447134 | |

| Record name | Pentane, 1,5-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-21-5 | |

| Record name | Pentane, 1,5-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。